molecular formula C14H26N2O2 B13079988 N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane

N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane

Cat. No.: B13079988
M. Wt: 254.37 g/mol
InChI Key: OMBOBGNUKHZOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane typically involves the reaction of 3-methyl-1,8-diazaspiro[4.5]decane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active diazaspirodecane core, which can then bind to target molecules and modulate their activity . The exact pathways involved depend on the specific application and target of interest .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-methyl-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(15-10-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

OMBOBGNUKHZOMI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)NC1

Origin of Product

United States

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